molecular formula C27H33N5O2 B8144497 N-(4-(tert-Butyl)phenyl)-N-(2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-1H-imidazole-4-carboxamide

N-(4-(tert-Butyl)phenyl)-N-(2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl)-1H-imidazole-4-carboxamide

Cat. No.: B8144497
M. Wt: 459.6 g/mol
InChI Key: MUNFBYOTGGMQOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CPD77 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route is proprietary and typically involves advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of CPD77 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CPD77 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of CPD77 .

Scientific Research Applications

CPD77 has a wide range of applications in scientific research:

Mechanism of Action

CPD77 exerts its effects by inhibiting the main protease of SARS-CoV-2. This protease is essential for the viral replication process. By binding to the active site of the protease, CPD77 prevents the cleavage of viral polyproteins, thereby inhibiting viral replication. The molecular targets include the catalytic residues of the protease, and the pathway involves the disruption of the viral life cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of CPD77

CPD77 stands out due to its high potency and specificity for the SARS-CoV-2 main protease. Its unique molecular structure allows for strong binding affinity and effective inhibition of the viral protease, making it a promising candidate for antiviral therapy .

Properties

IUPAC Name

N-(4-tert-butylphenyl)-N-[2-(cyclohexylamino)-2-oxo-1-pyridin-3-ylethyl]-1H-imidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N5O2/c1-27(2,3)20-11-13-22(14-12-20)32(26(34)23-17-29-18-30-23)24(19-8-7-15-28-16-19)25(33)31-21-9-5-4-6-10-21/h7-8,11-18,21,24H,4-6,9-10H2,1-3H3,(H,29,30)(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUNFBYOTGGMQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC3CCCCC3)C(=O)C4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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